molecular formula C10H10Br2O2 B6287577 2,6-Dibromo-4-isopropylbenzoic acid CAS No. 2484889-02-1

2,6-Dibromo-4-isopropylbenzoic acid

Cat. No.: B6287577
CAS No.: 2484889-02-1
M. Wt: 321.99 g/mol
InChI Key: PMEJGPKKBPTSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-4-isopropylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of two bromine atoms at the 2 and 6 positions and an isopropyl group at the 4 position on the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-isopropylbenzoic acid typically involves the bromination of 4-isopropylbenzoic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is usually conducted in a solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-isopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Zinc and Hydrochloric Acid: Used for reduction.

    Palladium Catalysts: Used in coupling reactions.

Major Products:

    Substituted Benzoic Acids: Formed through substitution reactions.

    Debrominated Benzoic Acids: Formed through reduction reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2,6-Dibromo-4-isopropylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

    2,6-Dibromo-4-methylbenzoic Acid: Similar structure but with a methyl group instead of an isopropyl group.

    2,6-Dibromo-4-tert-butylbenzoic Acid: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness: 2,6-Dibromo-4-isopropylbenzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and suitable for specific applications where the isopropyl group plays a crucial role .

Properties

IUPAC Name

2,6-dibromo-4-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEJGPKKBPTSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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